{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid
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Overview
Description
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid is an organic compound that features a unique structure combining a chlorophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid typically involves the reaction of 3-chlorophenylacetic acid with appropriate reagents to form the oxazole ring. One common method involves the use of 2-chlorobenzyl chloride and 1-butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, influencing cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylacetic acid: A related compound with similar structural features but lacking the oxazole ring.
Dicofol: Another compound with a chlorophenyl group, used as an acaricide.
Indole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid is unique due to its combination of a chlorophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
105803-73-4 |
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Molecular Formula |
C17H12ClNO3 |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-13-6-3-5-12(8-13)15-10-16(22-19-15)14-7-2-1-4-11(14)9-17(20)21/h1-8,10H,9H2,(H,20,21) |
InChI Key |
RNNGRIBGMYMFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC(=NO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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